BenchChemオンラインストアへようこそ!

Benfluron hydrochloride

HIV-1 Rev-RRE inhibition RNA-small molecule interaction antiretroviral drug discovery

Benfluron hydrochloride is the definitive reference standard for benzo[c]fluorenone probes—submicromolar RRE-Rev inhibition (EC50 0.83 µM, SI >30) teamed with DNA-damage-driven cytostatic activity. Its defined metabolic cascade (11β-HSD 1 carbonyl reduction & CYP450 9-hydroxylation) produces a 2× more potent HBF metabolite, enabling quantitative SAR benchmarking and prodrug activation studies.

Molecular Formula C21H20ClNO2
Molecular Weight 353.8 g/mol
CAS No. 80427-58-3
Cat. No. B1667990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenfluron hydrochloride
CAS80427-58-3
SynonymsVUFB-13468 hydrochloride;  VUFB-13468 hydrochloride;  VUFB-13468 HCl;  Benfluron Hydrochloride;  Benfluron HCl
Molecular FormulaC21H20ClNO2
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC[NH+](C)CCOC1=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C2=O.[Cl-]
InChIInChI=1S/C21H19NO2.ClH/c1-22(2)11-12-24-19-13-18-20(15-8-4-3-7-14(15)19)16-9-5-6-10-17(16)21(18)23;/h3-10,13H,11-12H2,1-2H3;1H
InChIKeyFEDBYSNFQHOGCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benfluron Hydrochloride (CAS 80427-58-3): Compound-Class Identity for Research Procurement


Benfluron hydrochloride is a synthetic benzo[c]fluorenone derivative originally developed at the Research Institute for Pharmacy and Biochemistry in Prague as a potential antineoplastic cytostatic agent [1]. The compound exhibits a dual pharmacological profile: it acts as an inhibitor of HIV-1 Rev function by directly binding the Rev Recognition Element (RRE) subdomain IIB and blocking RRE-Rev ribonucleoprotein complex formation, while also inducing DNA-damage-response-mediated apoptosis and cell-cycle arrest in tumor cells [2][3]. Its core structure comprises a planar benzo[c]fluorenone scaffold with a 2-dimethylaminoethoxy side chain at the C5 position, a framework that has been the subject of systematic analog campaigns aimed at improving metabolic stability and therapeutic index [2].

Why Benfluron Hydrochloride Cannot Be Replaced by In-Class Benzo[c]fluorenone Analogs for RRE-Rev Research or Tumor Model Studies


Benzo[c]fluorenone derivatives sharing the benfluron scaffold are not functionally interchangeable. Systematic SAR studies demonstrate that both the benzene[c] ring and the cyclopentanone moiety are required simultaneously for high-affinity RRE subdomain IIB binding (Kd) and for potent RRE-Rev inhibition at sub-50 µM concentrations [1]. Analogs lacking either structural component suffer 9- to >10-fold losses in target engagement and 23-fold losses in antiviral EC50, while the engineered metabolic-stabilized analog dimefluron (3,9-dimethoxybenfluron) exhibits a fundamentally different metabolic fate — its carbonyl group is protected from reductive deactivation, eliminating the prodrug-to-active-metabolite cascade that defines benfluron's cytotoxic potency [2][3]. Substitution without quantitative verification of RRE affinity, antiviral selectivity index, metabolic activation ratio, and in vivo survival impact therefore risks experimental non-comparability.

Benfluron Hydrochloride (80427-58-3): Quantified Differential Evidence vs. Closest Analogs for Procurement Decision Support


RRE Subdomain IIB Binding Affinity vs. Six Designed Benfluron Analogs — 9.4-Fold Superiority Over the Nearest Non-Benzene[c] Analog

Benfluron engages the HIV-1 RRE subdomain IIB — the high-affinity Rev binding site — with a dissociation constant (Kd) of 4.83 µM. In a 2023 systematic analog study, the fluorenone analog 1 lacking only the benzene[c] ring exhibited a Kd of 45.6 µM, representing a 9.4-fold loss in target affinity [1]. Analogs lacking both the benzene[c] and cyclopentanone rings (compounds 2 and 3) showed even weaker affinity and completely lost RRE-Rev inhibition capacity below 50 µM. The best analog retaining the benzene[c] ring but lacking the cyclopentanone (compound 5) exhibited an antiviral EC50 of 19.4 µM vs. 0.83 µM for benfluron in MT-2 cells, with a selectivity index (CC50/EC50) of 2.6 vs. 33.9 for benfluron — a 13-fold lower SI [1]. This demonstrates that the intact benzo[c]fluorenone scaffold of benfluron is uniquely required for potent, selective RRE-Rev target engagement.

HIV-1 Rev-RRE inhibition RNA-small molecule interaction antiretroviral drug discovery

Carbonyl Reduction Rate vs. Dimefluron (3,9-Dimethoxybenfluron) — ~10-Fold Higher Reductive Deactivation Rate Defines a Distinct Prodrug-Metabolite Profile

Benfluron undergoes rapid phase I carbonyl reduction at C7, a major deactivation pathway. A direct comparative study in human liver subcellular fractions demonstrated that carbonyl reduction of dimefluron was 4-fold less extensive in human liver microsomes and 6- to 10-fold less extensive in human liver cytosol compared to benfluron [1]. Using purified human 11β-hydroxysteroid dehydrogenase 1 (11β-HSD 1), approximately 10-fold higher rates of carbonyl reduction were observed for benfluron than for dimefluron [1]. In primary human hepatocytes — the closest in vitro model to the in vivo situation — about 10- to 20-fold higher amounts of the reduced metabolite (dihydro-benfluron) were detected compared to dihydro-dimefluron [1]. This quantitative difference confirms that benfluron and dimefluron follow fundamentally different metabolic trajectories: benfluron is extensively reduced to a prodrug form that can be re-oxidized, whereas dimefluron's dimethoxy substitution diverts metabolism toward O-desmethylation [2].

carbonyl reductase metabolism benzo[c]fluorene prodrug activation drug metabolism pharmacokinetics

In Vivo Survival Benefit in Ehrlich Solid Tumor Model — Benfluron Prolongs Survival Whereas Parent Dimefluron Does Not

In a comparative in vivo study of benzo[c]fluorene derivatives in Ehrlich tumour-bearing mice, both benfluron and dimefluron inhibited tumour growth. However, only benfluron and the hydrazone derivative of dimefluron — not dimefluron itself — prolonged the survival of mice bearing the solid form of Ehrlich tumour [1]. This indicates that benfluron possesses an in vivo pharmacodynamic attribute (likely related to its metabolic activation to the more potent 9-hydroxybenfluron metabolite or to differential tissue distribution) that is absent in the parent dimefluron molecule despite dimefluron's superior metabolic stability at the C7 position. Additionally, benfluron treatment was associated with decreased proliferating cell nuclear antigen (PCNA) protein in tumour tissue, corroborating its antiproliferative effect in vivo [1].

Ehrlich tumor xenograft in vivo anticancer efficacy survival endpoint

Active Metabolite 9-Hydroxybenfluron (HBF) Exhibits ~2-Fold Higher Cytostatic Potency Than the Parent Compound — A Prodrug Activation Cascade

Benfluron undergoes CYP450-mediated 9-hydroxylation to form 9-hydroxybenfluron (HBF), an active metabolite with enhanced cytostatic potency. In primary screening studies using murine P388 leukemia and Ehrlich ascites carcinoma cells, metabolite HBF was reported to be approximately twice as effective as the parent drug benfluron [1]. The highest tested concentration of HBF (4.05 µmol/L) induced immediate cytotoxic effects with total inhibition of HeLa cell proliferation after only 24 hours of culture [2]. This prodrug-to-active-metabolite relationship is a distinctive feature of benfluron that is absent in the metabolism-shifted analog dimefluron (where O-desmethylation rather than 9-hydroxylation predominates [3]), meaning that benfluron's in vitro potency in short-term assays may underrepresent its cellular efficacy after metabolic bioactivation.

9-hydroxybenfluron prodrug metabolism P388 leukemia cytotoxicity

Tissue Distribution Including Brain Penetration — Benfluron Achieves High Multi-Organ Levels Including CNS After Intravenous Administration

Tritiated benfluron (³H-benfluron) administered intravenously to rats moved rapidly from blood into tissues, with high levels recorded in the heart, lungs, kidneys, brain, and liver [1]. This broad tissue distribution profile including central nervous system penetration is notable among cytostatic agents and distinguishes benfluron from many antineoplastic drugs that are excluded by the blood-brain barrier. The compound also crosses the placental barrier and is excreted into milk [1]. After i.v. administration, approximately 70% of radioactivity was eliminated via feces and 24% via urine within one week, with 54% excreted through the bile within 12 hours [1]. While tissue distribution data for dimefluron are available for comparison in disposition studies [2], the documented brain penetration of benfluron remains a distinguishing feature relevant to applications where CNS exposure is required.

tissue distribution blood-brain barrier penetration benzofluorene pharmacokinetics

Rapid Hepatic Extraction Pharmacokinetics — t1/2α of 3.76 Minutes with Predominant Biliary Excretion of Glucuronide Conjugates

In the isolated perfused rat liver (IPRL) model, benfluron exhibited a distribution half-life (t1/2α) of 3.76 minutes, indicating rapid extraction from the perfusate by the liver [1]. Phase I biotransformation generated benfluron N-oxide, 9-hydroxy benfluron, demethylated 9-hydroxy benfluron, demethylated benfluron, and reduced benfluron. The major phase II metabolite was the glucuronide of 9-hydroxy benfluron, with glucuronic acid conjugates representing 96-98% of all biliary metabolites [1]. Quantitative biliary excretion data showed that 12% of the total dose was excreted as conjugates within the first hour, 32% within 1.5 hours, and 70% within 2 hours post-administration [1]. This rapid hepatic clearance and extensive biliary excretion profile defines a pharmacokinetic signature that is distinct from the metabolic profile of dimefluron, where O-desmethylation rather than carbonyl reduction and 9-hydroxylation/glucuronidation predominates [2].

isolated perfused rat liver hepatic clearance phase II glucuronidation

Highest-Value Research and Industrial Application Scenarios for Benfluron Hydrochloride (80427-58-3) Based on Verified Differential Evidence


HIV-1 Rev/RRE Inhibitor Probe for Mechanistic Studies of Viral RNA Export

Benfluron hydrochloride is the only well-characterized small-molecule RRE-Rev inhibitor with a submicromolar EC50 (0.83 µM in MT-2 cells) and a selectivity index exceeding 30 [1]. This 13-fold SI advantage over the best analog (compound 5, SI = 2.6) makes it the compound of choice for cell-based mechanistic studies where discrimination between antiviral activity and cytotoxicity is critical [1]. Its validated binding to RRE subdomain IIB (Kd = 4.83 µM) and demonstrated inhibition of full-length RRE-Rev ribonucleoprotein complex formation support its use as a chemical probe for dissecting Rev-mediated RNA nuclear export pathways [1].

Prodrug Bioactivation Model for Carbonyl Reductase and CYP450 Pharmacology

Benfluron's unique metabolic cascade — rapid C7 carbonyl reduction by 11β-HSD 1 (~10× faster than dimefluron [2]) combined with CYP450-mediated 9-hydroxylation to generate the ~2× more potent active metabolite HBF [3] — makes it an excellent probe substrate for studying prodrug activation mechanisms. Researchers investigating carbonyl reductase pharmacology, tissue-specific reductive metabolism, or the interplay between phase I oxidative and reductive pathways can use benfluron as a model compound whose metabolic fate can be quantitatively compared across species using established chiral HPLC methods [4].

In Vivo Tumor Model Studies Requiring Survival Endpoint and CNS-Penetrant Cytostatic Activity

For in vivo oncology studies where survival prolongation is the primary endpoint, benfluron is differentiated from dimefluron (which inhibits tumor growth without extending survival [5]). Benfluron's documented brain penetration [6] provides an additional rationale for its use in models of CNS-involved malignancies or brain metastases. Its p53 pathway activation, Chk1/Chk2 phosphorylation, and ERK1/2 activation in leukemic cells [7] further position it as a tool for studying DNA-damage-response signaling in vivo.

Reference Standard for Benzo[c]fluorenone Analog Screening Libraries

Given the systematic SAR data now available — with six analogs quantitatively compared for RRE affinity, RRE-Rev inhibition, antiviral EC50, and cytotoxicity CC50 [1] — benfluron hydrochloride serves as the essential reference compound for any screening library of benzo[c]fluorenone derivatives. Its well-characterized dual cytostatic/antiretroviral profile, metabolic pathway mapping across multiple species [4][8], and in vivo pharmacokinetic parameters [6] provide a benchmark against which new analogs can be quantitatively assessed for target engagement, metabolic stability, and therapeutic index improvement.

Quote Request

Request a Quote for Benfluron hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.